molecular formula C36H48BP B135759 Tri-tert-butylphosphonium Tetraphenylborate CAS No. 131322-08-2

Tri-tert-butylphosphonium Tetraphenylborate

Cat. No.: B135759
CAS No.: 131322-08-2
M. Wt: 522.6 g/mol
InChI Key: QWISVPBFGJWCBS-UHFFFAOYSA-O
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Description

Mechanism of Action

Target of Action

Tri-tert-butylphosphonium Tetraphenylborate is primarily used as a ligand in palladium-catalyzed reactions . The compound’s primary targets are therefore the palladium catalysts used in these reactions.

Mode of Action

The compound interacts with its targets by binding to the palladium catalysts, thereby influencing the course of the reaction . This interaction can lead to changes in the reaction’s selectivity and efficiency.

Biochemical Pathways

This compound is involved in various organic synthesis reactions, such as the Suzuki cross-coupling reactions of aryl bromides and chlorides . These reactions are part of larger biochemical pathways involved in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the context of chemical reactions. For instance, in palladium-catalyzed reactions, the compound can influence the yield and selectivity of the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas at 2-8°C . It is also soluble in methylene chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water . These properties can affect how the compound behaves in different environments and reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphonium Tetraphenylborate can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of chlorinated tert-butane with phosphorus tribromide under nitrogen protection. The reaction mixture is then treated with tetrafluoroboric acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

  • Tri-tert-butylphosphine Tetrafluoroborate
  • Tri-tert-butylphosphine Fluoroboric Acid Adduct
  • Tri-tert-butylphosphonium Tetrafluoroborate

Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

tetraphenylboranuide;tritert-butylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWISVPBFGJWCBS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630928
Record name Tri-tert-butylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131322-08-2
Record name Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131322-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-tert-butylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 16.4 g (48 mmol) of sodium tetraphenylborate and 66 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine sulfate was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 19.4 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 93% based on tri-tert-butylphosphine.
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16.4 g
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66 mL
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tri-tert-butylphosphine sulfate
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100 mL
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Synthesis routes and methods II

Procedure details

Tri-tert-butylphosphine is reacted with 1,1,1,3,3,3-hexafluoro-2-propanol and with sodium tetraphenylborate to produce tri-tert-butylphosphonium tetraphenylborate (77% yield). A similar process is described in which tricyclohexylphosphine is used as starting material to produce tricyclohexylphosphonium tetraphenylborate (77% yield) (see Nonpatent Document 7).
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Synthesis routes and methods III

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 15.1 g (44 mmol) of sodium tetraphenylborate and 60 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine hydrochloride was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 18.2 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 87% based on tri-tert-butylphosphine.
Quantity
15.1 g
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reactant
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60 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 2
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 3
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 4
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 5
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 6
Tri-tert-butylphosphonium Tetraphenylborate

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